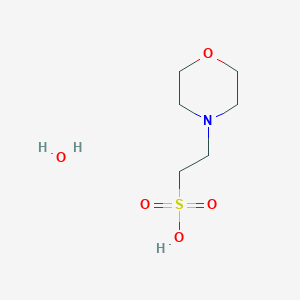
MES hydrate
Cat. No. B104723
Key on ui cas rn:
145224-94-8
M. Wt: 213.25 g/mol
InChI Key: MIIIXQJBDGSIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08021848B2
Procedure details


Prelysis solution: The solution is prepared according to Graves, L, et al. (1993). Universal Bacterial DNA isolation procedure. In Diagnostic molecular microbiology: principles and applications, D. Persing, T. Smith, F. Tenover and T. White, eds. (Washington, D.C.: American Society for Microbiology). The solution, which is freshly prepared and maintained on ice, contains: 0.25 ml of 2M Tris (pH 7.0), 3.1 ml of pancreatic lipase (prepared by dissolving 6.1 mg of pancreatic lipase (Sigma) in 59.8 ml of water and adding 1.2 ml of 0.1M CaCl2; stored at −20° C. in 3.1 ml aliquots), 0.3 ml of 1% sodium taurocholate (Difco), 0.5 ml of 0.1M CaCl2, 5.25 ml of sucrose, and 0.05 g of lysozyme.
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
CaCl2
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Name
sodium taurocholate
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Name
CaCl2
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Name
sucrose
Quantity
5.25 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C(O)[C:2](N)(CO)[CH2:3][OH:4].[Cl-].[Cl-].[Ca+2].C[C@@H]([C@@H]1[C@@]2(C)[C@@H](O)C[C@@H]3[C@@]4(C)CC[C@@H](O)C[C@H]4C[C@@H](O)[C@H]3[C@@H]2CC1)C[CH2:15][C:16]([NH:18][CH2:19][CH2:20][S:21]([O-:24])(=[O:23])=[O:22])=[O:17].[Na+].C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>O>[CH2:2]1[N:18]([CH2:19][CH2:20][S:21]([OH:24])(=[O:22])=[O:23])[CH2:16][CH2:15][O:4][CH2:3]1.[OH2:17] |f:1.2.3,4.5,8.9|
|
Inputs


Step One
[Compound]
|
Name
|
DNA
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O
|
|
Name
|
CaCl2
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
|
Name
|
sodium taurocholate
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
|
|
Name
|
CaCl2
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
|
Name
|
sucrose
|
|
Quantity
|
5.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
|
Name
|
|
|
Quantity
|
59.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prelysis solution: The solution is prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution, which is freshly prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained on ice
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1COCCN1CCS(=O)(=O)O.O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

